1-[(4-Fluorophenyl)(phenyl)methyl]-1,4-diazepane
Description
1-[(4-Fluorophenyl)(phenyl)methyl]-1,4-diazepane is a chemical compound that belongs to the class of diazepanes It is characterized by the presence of a diazepane ring substituted with a 4-fluorophenyl and a phenyl group
Properties
IUPAC Name |
1-[(4-fluorophenyl)-phenylmethyl]-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2/c19-17-9-7-16(8-10-17)18(15-5-2-1-3-6-15)21-13-4-11-20-12-14-21/h1-3,5-10,18,20H,4,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPHNNVCUIJBGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Fluorophenyl)(phenyl)methyl]-1,4-diazepane typically involves the reaction of 4-fluorobenzyl chloride with phenylmagnesium bromide to form the intermediate 4-fluorophenyl(phenyl)methanol. This intermediate is then reacted with 1,4-diazepane under acidic conditions to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Fluorophenyl)(phenyl)methyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-[(4-Fluorophenyl)(phenyl)methyl]-1,4-diazepane has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anxiolytic and antipsych
Biological Activity
1-[(4-Fluorophenyl)(phenyl)methyl]-1,4-diazepane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a diazepane ring substituted with both a 4-fluorophenyl group and a phenyl group. The fluorine atom may enhance the compound's pharmacological properties by influencing electronic characteristics, while the phenyl group can affect solubility and receptor interactions.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antidepressant Effects : Similar diazepane derivatives have shown potential as antidepressants by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Anticoagulant Activity : Some studies have investigated diazepane derivatives as inhibitors of Factor Xa, a crucial enzyme in the coagulation cascade. For example, a related compound demonstrated potent Factor Xa inhibitory activity (IC(50) = 6.8 nM) and effective antithrombotic effects without prolonging bleeding time .
- Analgesic Properties : Compounds with similar structures have been noted for their analgesic effects, suggesting potential applications in pain management.
The biological activity of this compound is believed to be mediated through interactions with various receptors:
- Serotonin Receptors : The compound may exhibit binding affinities to serotonin receptors, which are pivotal in mood regulation and antidepressant effects.
- Factor Xa Interaction : The diazepane moiety is designed to interact with the S4 aryl-binding domain of Factor Xa, contributing to its anticoagulant properties.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antidepressant | Modulation of serotonin/norepinephrine systems | |
| Anticoagulant | Inhibition of Factor Xa | |
| Analgesic | Interaction with pain pathways |
Case Study: Anticoagulant Activity
A specific study focused on the synthesis and evaluation of novel 1,4-diazepane derivatives as Factor Xa inhibitors. The findings revealed that certain derivatives exhibited strong anticoagulant activity while maintaining a favorable safety profile. This suggests that modifications to the diazepane structure can lead to compounds with enhanced therapeutic efficacy against thrombotic disorders .
Future Directions
Further research is necessary to elucidate the specific mechanisms underlying the biological activities of this compound. Investigating its pharmacokinetics and pharmacodynamics will be crucial for understanding its therapeutic potential.
Q & A
Q. What are the standard synthetic routes for preparing 1-[(4-Fluorophenyl)(phenyl)methyl]-1,4-diazepane and its derivatives?
The synthesis typically involves nucleophilic substitution between a halogenated benzhydryl precursor (e.g., chlorodiphenylmethane derivatives) and 1,4-diazepane. For example:
- Step 1 : React 1,4-diazepane with 4-fluorophenyl(phenyl)methyl chloride in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base and KI as a catalyst at elevated temperatures (80–100°C) .
- Step 2 : Purify the crude product via column chromatography on alumina, eluting with chloroform/methanol (95:5) to isolate the target compound . Variants may employ alternative halides (e.g., bromo derivatives) or adjust stoichiometry to optimize yields.
Q. How are spectroscopic techniques such as NMR and mass spectrometry utilized in characterizing this compound?
- ¹H NMR : Key signals include resonances for the diazepane ring protons (δ 2.5–3.5 ppm, multiplet) and aromatic protons from fluorophenyl/phenyl groups (δ 6.5–7.5 ppm). For example, a derivative with a trifluoromethyl substituent showed distinct splitting patterns at δ 7.17 ppm (aromatic) and δ 3.47 ppm (diazepane) .
- MS : Electrospray ionization (ESI) typically yields [M+H]⁺ peaks. For instance, 1-(3-(trifluoromethyl)phenyl)-1,4-diazepane showed [M+H]⁺ at m/z 245.85 .
- Purification : LC/MS is used to confirm purity and molecular weight .
Q. What initial structure-activity relationship (SAR) findings have been reported for modifications to the diazepane core?
- Substituent Position : Fluorine at the para-position on the phenyl ring enhances metabolic stability compared to ortho- or meta-substituted analogs .
- Diazepane Flexibility : Elongating the diazepane ring (e.g., via alkylation) can improve receptor binding affinity, as seen in dopamine D3 receptor ligands .
- Benzhydryl Modifications : Replacing the fluorophenyl group with electron-withdrawing groups (e.g., -CF₃) increases lipophilicity and alters pharmacokinetic profiles .
Advanced Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
- Catalyst Tuning : Substituting KI with phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reactivity in biphasic systems .
- Solvent Effects : Replacing DMF with acetonitrile reduces side reactions (e.g., N-alkylation) in sterically hindered substrates .
- Chromatography : Gradient elution (e.g., 10–50% methanol in chloroform) improves separation of closely related impurities .
Q. What strategies resolve contradictions in reported biological activities of structurally similar derivatives?
- Steric vs. Electronic Effects : Conflicting dopamine receptor binding data (e.g., EC₅₀ values) may arise from substituent bulkiness. For example, 3-trifluoromethyl analogs show higher selectivity for D3 over D2 receptors compared to 2-cyano derivatives due to reduced steric hindrance .
- Metabolic Stability : Discrepancies in in vivo efficacy can be addressed by introducing metabolically resistant groups (e.g., fluorination) or prodrug strategies .
Q. What computational methods predict the binding interactions of this compound with neurological targets?
- Docking Studies : Molecular docking with D3 receptor homology models (e.g., using AutoDock Vina) identifies key interactions between the fluorophenyl group and hydrophobic pockets .
- MD Simulations : All-atom molecular dynamics (e.g., GROMACS) reveal conformational stability of the diazepane ring in aqueous and lipid bilayer environments .
- QSAR Models : Quantitative SAR analyses correlate logP values with blood-brain barrier permeability for CNS-targeted derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
